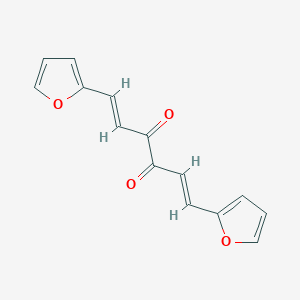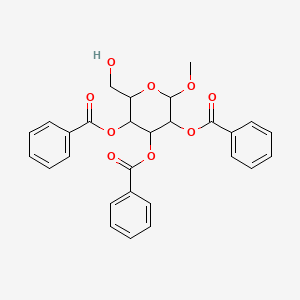
5-(Pyridin-3-yl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring. Indoline, also known as 2,3-dihydroindole, is a bicyclic organic compound with a benzene ring fused to a five-membered nitrogenous ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N. The combination of these two structures in this compound results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)indoline can be achieved through various methods. One common approach involves the cyclization of indole derivatives with pyridine-containing reagents. For example, the Fischer indole synthesis can be employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole ring, which can then be further functionalized to introduce the pyridine moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as MgO nanoparticles have been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-(Pyridin-3-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indoline or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indoline oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
5-(Pyridin-3-yl)indoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Pyridin-3-yl)indoline involves its interaction with various molecular targets and pathways. The indoline moiety can interact with amino acid residues of proteins through hydrophobic interactions and hydrogen bonding. This interaction can modulate the activity of specific proteins and enzymes, leading to various biological effects . For example, certain derivatives of this compound have been shown to target the Nur77 receptor, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Indole: A parent compound of indoline, known for its wide range of biological activities.
Pyridine: A basic heterocyclic compound with applications in pharmaceuticals and agrochemicals.
Indoline Derivatives: Compounds such as 2,3-dihydroindole and its various functionalized forms.
Uniqueness: 5-(Pyridin-3-yl)indoline is unique due to the combination of the indoline and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
Molecular Formula |
C13H12N2 |
|---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
5-pyridin-3-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H12N2/c1-2-12(9-14-6-1)10-3-4-13-11(8-10)5-7-15-13/h1-4,6,8-9,15H,5,7H2 |
InChI Key |
UVGDFTMOQCKKIL-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C=C(C=C2)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)

![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)







![Methyl 2-amino-4-[(difluoromethyl)sulfanyl]butanoate](/img/structure/B13640693.png)
![hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13640713.png)
![6-Bromo-5-fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B13640720.png)

